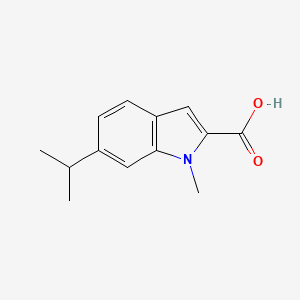

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an ester, an alkane, etc.) and the functional groups present in the molecule.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis.Molecular Structure Analysis

This involves examining the structure of the molecule, including its geometry, the types of bonds (single, double, triple, etc.), and any interesting features of its structure. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes. It would include the reagents and conditions for each reaction, and the mechanism by which the reaction occurs.Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, acidity/basicity, etc.).Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of derivatives of indole carboxylic acids, including structures similar to 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid, serves as a cornerstone for the development of novel compounds with potential applications in medicinal chemistry and drug design. These derivatives are characterized and analyzed using advanced techniques such as IR, NMR, and mass spectrometry to confirm their structures (G. Ganga Reddy et al., 2022).

Molecular Docking and Pharmacological Potential

- Molecular docking studies are utilized to predict the interactions of indole-2-carboxylic acid derivatives with target proteins, such as EGFR. These studies help in understanding the potential therapeutic applications of these compounds and guiding the development of drugs targeting specific receptors or enzymes (G. Ganga Reddy et al., 2022).

Chemical Modification and Biological Activity

- The chemical modification of indole carboxylic acids has attracted significant attention due to their therapeutic applications. The synthesis of novel derivatives, including efforts to optimize their antibacterial and antifungal activities, showcases the versatility of these compounds in drug development (G. Raju et al., 2015).

Innovative Synthetic Methods

- Innovative methods for the carboxylation, ethoxycarbonylation, and carbamoylation of indoles have been developed, providing efficient pathways to indole-3-carboxylic acids. These methods highlight the versatility of indole derivatives in organic synthesis and their potential as intermediates in the synthesis of biologically active molecules (K. Nemoto et al., 2016).

Photophysical and Fluorescence Studies

- The photophysical properties of indole derivatives are studied to explore their potential as fluorescent probes. These studies contribute to the development of new materials with applications in biological imaging and sensors (M. S. Almutairi et al., 2017).

Safety And Hazards

This section would include information on the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.

Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a specific compound like “1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid”, you would need to consult the primary scientific literature or databases for detailed information. If you have any other questions or need further clarification, feel free to ask!

Eigenschaften

IUPAC Name |

1-methyl-6-propan-2-ylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8(2)9-4-5-10-7-12(13(15)16)14(3)11(10)6-9/h4-8H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRKRYBBKJKTRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(N2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199098 |

Source

|

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid | |

CAS RN |

1240579-11-6 |

Source

|

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240579-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyano-1-ethyl-6-hydroxy-4-methyl-5-[4-(phenylazo)phenylazo]-2-pyridone](/img/structure/B569522.png)

![N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)

![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)

![5-[5-Chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B569538.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)